molecular formula C14H19KN2O4 B1436665 Pyridoxylidene-L-isoleucine Potassium Salt CAS No. 57212-58-5

Pyridoxylidene-L-isoleucine Potassium Salt

Cat. No.: B1436665
CAS No.: 57212-58-5
M. Wt: 318.41 g/mol
InChI Key: XSFPFDWBPBZUOO-DERRGAHOSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridoxylidene-L-isoleucine Potassium Salt: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is known for its role in various scientific applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound is typically synthesized through a series of chemical reactions involving the combination of pyridoxylidene and L-isoleucine under specific conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: : On an industrial scale, the production of Pyridoxylidene-L-isoleucine Potassium Salt involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The production typically takes place in specialized chemical manufacturing facilities equipped with advanced technology and safety measures.

Chemical Reactions Analysis

Types of Reactions: : Pyridoxylidene-L-isoleucine Potassium Salt can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : The reactions often involve the use of common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). The conditions for these reactions typically include controlled temperatures, specific pH levels, and the presence of catalysts.

Major Products Formed: : The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different scientific applications.

Scientific Research Applications

Pyridoxylidene-L-isoleucine Potassium Salt is widely used in scientific research due to its unique properties and versatility. It is employed in:

  • Chemistry: : As a reagent in organic synthesis and chemical analysis.

  • Biology: : In studying enzyme mechanisms and metabolic pathways.

  • Medicine: : In drug development and pharmaceutical research.

  • Industry: : In the production of biochemicals and biotechnological applications.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and other biomolecules, influencing various biochemical processes. The exact mechanism of action depends on the context in which the compound is used, but it generally involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Pyridoxylidene-L-isoleucine Potassium Salt is unique in its structure and function compared to other similar compounds. Some similar compounds include:

  • Pyridoxylidene-L-valine Potassium Salt

  • Pyridoxylidene-L-phenylalanine Potassium Salt

  • Pyridoxylidene-L-leucine Potassium Salt

These compounds share similarities in their core structure but differ in their side chains, leading to variations in their chemical properties and applications.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

potassium;(2S,3S)-2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4.K/c1-4-8(2)12(14(19)20)16-6-11-10(7-17)5-15-9(3)13(11)18;/h5-6,8,12,17-18H,4,7H2,1-3H3,(H,19,20);/q;+1/p-1/t8-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFPFDWBPBZUOO-DERRGAHOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)[O-])N=CC1=C(C(=NC=C1CO)C)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)[O-])N=CC1=C(C(=NC=C1CO)C)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19KN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659943
Record name Potassium (2S,3S)-2-({(Z)-[5-(hydroxymethyl)-2-methyl-3-oxopyridin-4(3H)-ylidene]methyl}amino)-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57212-58-5
Record name Potassium (2S,3S)-2-({(Z)-[5-(hydroxymethyl)-2-methyl-3-oxopyridin-4(3H)-ylidene]methyl}amino)-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridoxylidene-L-isoleucine Potassium Salt
Reactant of Route 2
Pyridoxylidene-L-isoleucine Potassium Salt
Reactant of Route 3
Pyridoxylidene-L-isoleucine Potassium Salt
Reactant of Route 4
Pyridoxylidene-L-isoleucine Potassium Salt
Reactant of Route 5
Reactant of Route 5
Pyridoxylidene-L-isoleucine Potassium Salt
Reactant of Route 6
Pyridoxylidene-L-isoleucine Potassium Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.